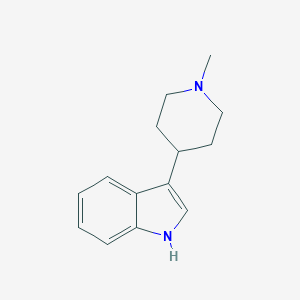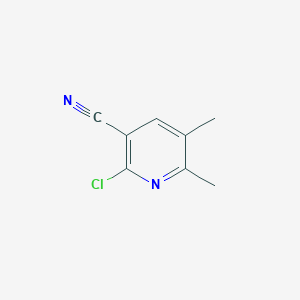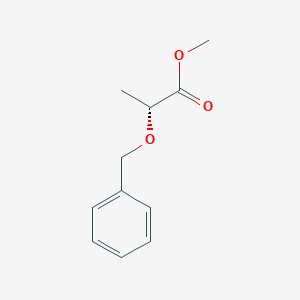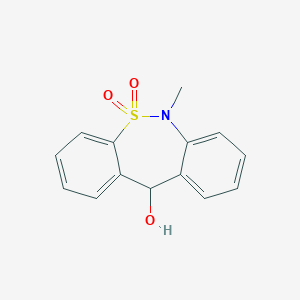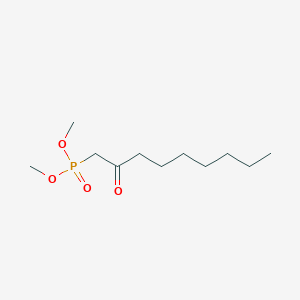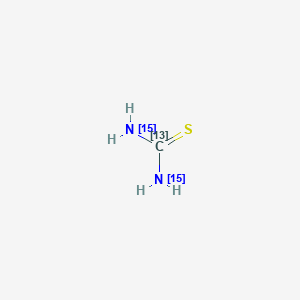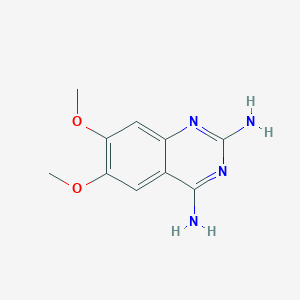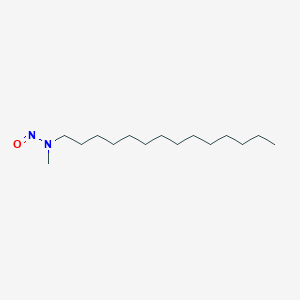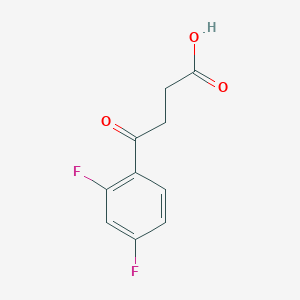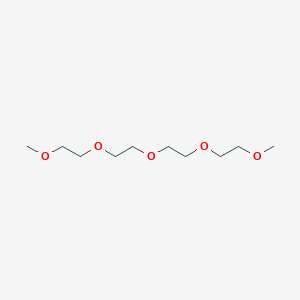
四甘醇二甲醚
概述
描述
科学研究应用
Tetraglyme is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of tetraglyme involves its ability to dissolve a wide range of organic compounds due to its polar aprotic nature. It interacts with molecules through physical absorption and minimal chemical interactions, making it an effective medium for chemical reactions and molecule transport .
安全和危害
未来方向
There is growing interest in the rational design of electrolytes for beyond lithium-ion systems by tuning the molecular-level interactions of solvate species present in the electrolytes . This review aims to illustrate the current understanding, compare results, and highlight future needs and directions to enable the deep understanding needed for the rational design of improved multivalent electrolytes .
生化分析
Biochemical Properties
Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .
Cellular Effects
The effects of Tetraglyme on cells are not fully understood. It has been noted that Tetraglyme can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .
Molecular Mechanism
The molecular mechanism of Tetraglyme’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, Tetraglyme has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .
Metabolic Pathways
Tetraglyme is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.
Transport and Distribution
The transport and distribution of Tetraglyme within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that Tetraglyme can affect ion transport, which could potentially influence its distribution within cells .
准备方法
Tetraglyme is typically synthesized through the reaction of diethylene glycol monomethyl ether with thionyl chloride to form a chlorinated intermediate, which is then reacted with sodium ethoxide to produce tetraglyme. The process involves filtration and vacuum distillation to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
Tetraglyme undergoes various chemical reactions, including:
Oxidation: Tetraglyme can be oxidized under specific conditions to form corresponding glycol ethers.
Reduction: It can be reduced using strong reducing agents, although this is less common.
Substitution: Tetraglyme can participate in nucleophilic substitution reactions, where its ether groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
相似化合物的比较
Tetraglyme is compared with other glycol ethers such as diethylene glycol dimethyl ether and triethylene glycol dimethyl ether. While all these compounds share similar solvent properties, tetraglyme’s higher boiling point and thermal stability make it more suitable for high-temperature applications. Additionally, tetraglyme’s ability to form complexes with ions distinguishes it from other glycol ethers .
Conclusion
Tetraglyme is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties, including high thermal stability and excellent solvent capabilities, make it an invaluable asset in various fields.
属性
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044396 | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol dimethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
143-24-8 | |
| Record name | Tetraglyme | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglyme | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraglyme | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetraglyme | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11,14-Pentaoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAGLYME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetraglyme?
A1: Tetraglyme has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetraglyme?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of tetraglyme molecules. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within tetraglyme and its complexes. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of tetraglyme surfaces, particularly in coatings. [, , ]
- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of tetraglyme. [, , ]
Q3: How does the presence of tetraglyme affect the ionic conductivity of polymer electrolytes?
A3: The effect depends on the specific system:
- Dual-cation ionomers: Tetraglyme can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []
- Solid terpolymer electrolytes: Tetraglyme enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []
Q4: Is tetraglyme stable at high temperatures?
A4: Tetraglyme exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]
Q5: How does tetraglyme interact with graphite surfaces?
A5: Tetraglyme exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []
Q6: How is tetraglyme used in the synthesis of metal nanoparticles?
A6: Tetraglyme acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []
Q7: Can tetraglyme be used for air sampling and analysis?
A7: Yes, tetraglyme can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []
Q8: What is the role of tetraglyme in chemical vapor deposition (CVD)?
A8: Tetraglyme is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]
Q9: How does tetraglyme interact with proteins in a biological context?
A9: Tetraglyme coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]
Q10: What is the role of complement activation in the foreign body response to tetraglyme coatings?
A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted tetraglyme coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the tetraglyme surface. [, ]
Q11: How does the concentration of fibrinogen affect its adsorption to tetraglyme surfaces?
A12: While tetraglyme effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of tetraglyme's protein-resistant properties under physiological conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




